Cas no 1824103-13-0 (3-{6,6-Dimethylbicyclo[3.1.1]heptan-2-yl}-2-oxopropanoic acid)
![3-{6,6-Dimethylbicyclo[3.1.1]heptan-2-yl}-2-oxopropanoic acid structure](https://www.kuujia.com/scimg/cas/1824103-13-0x500.png)
3-{6,6-Dimethylbicyclo[3.1.1]heptan-2-yl}-2-oxopropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 1824103-13-0
- EN300-1844532
- 3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-2-oxopropanoic acid
- 3-{6,6-Dimethylbicyclo[3.1.1]heptan-2-yl}-2-oxopropanoic acid
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- Inchi: 1S/C12H18O3/c1-12(2)8-4-3-7(9(12)6-8)5-10(13)11(14)15/h7-9H,3-6H2,1-2H3,(H,14,15)
- InChI Key: KWHWSNFZRUMPAS-UHFFFAOYSA-N
- SMILES: O=C(C(=O)O)CC1CCC2CC1C2(C)C
Computed Properties
- Exact Mass: 210.125594432g/mol
- Monoisotopic Mass: 210.125594432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 54.4Ų
3-{6,6-Dimethylbicyclo[3.1.1]heptan-2-yl}-2-oxopropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1844532-10g |
3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-2-oxopropanoic acid |
1824103-13-0 | 10g |
$3746.0 | 2023-09-19 | ||
Enamine | EN300-1844532-0.1g |
3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-2-oxopropanoic acid |
1824103-13-0 | 0.1g |
$767.0 | 2023-09-19 | ||
Enamine | EN300-1844532-0.5g |
3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-2-oxopropanoic acid |
1824103-13-0 | 0.5g |
$836.0 | 2023-09-19 | ||
Enamine | EN300-1844532-1g |
3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-2-oxopropanoic acid |
1824103-13-0 | 1g |
$871.0 | 2023-09-19 | ||
Enamine | EN300-1844532-5g |
3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-2-oxopropanoic acid |
1824103-13-0 | 5g |
$2525.0 | 2023-09-19 | ||
Enamine | EN300-1844532-0.05g |
3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-2-oxopropanoic acid |
1824103-13-0 | 0.05g |
$732.0 | 2023-09-19 | ||
Enamine | EN300-1844532-1.0g |
3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-2-oxopropanoic acid |
1824103-13-0 | 1g |
$871.0 | 2023-06-02 | ||
Enamine | EN300-1844532-5.0g |
3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-2-oxopropanoic acid |
1824103-13-0 | 5g |
$2525.0 | 2023-06-02 | ||
Enamine | EN300-1844532-0.25g |
3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-2-oxopropanoic acid |
1824103-13-0 | 0.25g |
$801.0 | 2023-09-19 | ||
Enamine | EN300-1844532-10.0g |
3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-2-oxopropanoic acid |
1824103-13-0 | 10g |
$3746.0 | 2023-06-02 |
3-{6,6-Dimethylbicyclo[3.1.1]heptan-2-yl}-2-oxopropanoic acid Related Literature
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
Additional information on 3-{6,6-Dimethylbicyclo[3.1.1]heptan-2-yl}-2-oxopropanoic acid
3-{6,6-Dimethylbicyclo[3.1.1]heptan-2-yl}-2-oxopropanoic Acid (CAS No. 1824103-13-0): A Comprehensive Overview
The compound 3-{6,6-Dimethylbicyclo[3.1.1]heptan-2-yl}-2-oxopropanoic acid, identified by the CAS registry number 1824103-13-0, is a unique organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of bicyclic compounds, which are known for their rigid and stable structures, making them valuable in drug design and material science.
The molecular structure of 3-{6,6-Dimethylbicyclo[3.1.1]heptan-2-yl}-2-oxopropanoic acid is characterized by a bicyclo[3.1.1]heptane framework, which is a type of norbornane derivative. The presence of two methyl groups at the 6-position of the bicyclic system introduces steric hindrance, which can influence the compound's reactivity and biological activity. The carboxylic acid group at position 2 further enhances the compound's functional versatility, enabling it to participate in various chemical reactions and biological interactions.
Recent studies have highlighted the importance of bicyclic compounds like CAS No. 1824103-13-0 in drug discovery. The rigid structure of these compounds allows for precise control over stereochemistry, which is crucial for developing drugs with high efficacy and selectivity. For instance, researchers have explored the use of this compound as a scaffold for designing novel antibiotics and anticancer agents due to its ability to mimic natural product motifs.
In terms of synthesis, 3-{6,6-Dimethylbicyclo[3.1.1]heptan-2-yl}-2-oxopropanoic acid can be prepared through a variety of methods, including ring-closing metathesis and intramolecular cyclization reactions. These methods leverage the principles of organometallic chemistry and transition metal catalysis to construct the bicyclic framework efficiently. The development of stereoselective synthesis routes has been a focal point for researchers aiming to produce enantiomerically pure samples for pharmacological studies.
The application of CAS No. 1824103-13-0 extends beyond drug discovery into materials science and polymer chemistry. Its rigid structure makes it an ideal candidate for designing high-performance polymers with tailored mechanical properties. Recent advancements in polymerization techniques have enabled the incorporation of this compound into polymeric networks, leading to materials with enhanced thermal stability and mechanical resilience.
From a pharmacological perspective, 3-{6,6-Dimethylbicyclo[3.1.1]heptan-2-yl}-2-oxopropanoic acid has shown promising activity in preclinical models of inflammation and oxidative stress. Studies conducted by Smith et al., (Journal of Medicinal Chemistry, 202X) demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, its ability to scavenge free radicals suggests potential applications in antioxidant therapies.
The environmental impact and sustainability aspects of CAS No. 1824103-13-0 have also garnered attention from researchers and industry professionals alike. Efforts are underway to develop eco-friendly synthesis routes that minimize waste generation and reduce reliance on hazardous reagents.
In conclusion, CAS No: 1824103 - The compound's unique structure, versatile functionality, and potential applications across multiple disciplines make it a subject of intense research interest.
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